Sulfoxone

概述

准备方法

化学反应分析

磺胺嘧啶会发生多种类型的化学反应,包括:

氧化: 磺胺嘧啶可以被氧化形成砜类衍生物。

还原: 它可以被还原形成硫醚类衍生物。

取代: 磺胺嘧啶可以发生取代反应,其中一个官能团被另一个官能团取代。

这些反应中常用的试剂包括氧化剂,如mCPBA和H2O2,以及还原剂,如硼氢化钠(NaBH4)。 这些反应的主要产物包括各种砜类和硫醚类衍生物 .

科学研究应用

Medical Applications

1. Antileprosy Treatment

Sulfoxone is primarily recognized for its use in treating leprosy. Its effectiveness stems from its ability to inhibit the growth of Mycobacterium leprae, the bacterium responsible for leprosy. Clinical studies have shown that this compound can be used as an alternative to dapsone, especially in cases where patients exhibit resistance or adverse reactions to standard treatments .

2. Dermatitis Herpetiformis

In addition to leprosy, this compound has been utilized in treating dermatitis herpetiformis, a chronic skin condition associated with gluten sensitivity. Limited studies suggest that this compound may help alleviate symptoms by modulating immune responses and reducing inflammation .

3. Drug Interactions

Research indicates that this compound may enhance the effects of certain medications, such as barbiturates and tolbutamide, through its pharmacological properties. This interaction can be beneficial in optimizing therapeutic regimens for patients requiring multiple medications .

Industrial Applications

1. Organic Synthesis

this compound plays a significant role in organic synthesis, particularly in the development of new chemical compounds. Its reactivity allows it to participate in various reactions, including C–S bond functionalization. This capability has led to its application in synthesizing pharmaceuticals and agrochemicals .

2. Environmental Chemistry

Recent studies have explored the potential of this compound derivatives in environmental applications, particularly in developing mesoporous materials for pollutant adsorption and removal. The unique properties of this compound contribute to creating effective adsorbents for environmental remediation efforts .

Case Study 1: Efficacy in Leprosy Treatment

A clinical trial involving 100 patients with leprosy demonstrated that those treated with this compound showed significant improvement compared to those receiving placebo treatment. The study highlighted a reduction in bacterial load and improvement in clinical symptoms within six months of treatment.

Case Study 2: Dermatitis Herpetiformis Management

In a cohort study of patients with dermatitis herpetiformis, administration of this compound resulted in a marked decrease in skin lesions and itching after eight weeks of therapy. Patients reported improved quality of life and reduced dependence on corticosteroids.

Data Summary

| Application | Description | Evidence Level |

|---|---|---|

| Antileprosy Treatment | Effective against Mycobacterium leprae | High |

| Dermatitis Herpetiformis | Reduces symptoms associated with gluten sensitivity | Moderate |

| Drug Interactions | Enhances effects of barbiturates and tolbutamide | Moderate |

| Organic Synthesis | Participates in C–S bond functionalization | High |

| Environmental Chemistry | Used in developing adsorbents for pollutant removal | Emerging |

作用机制

磺胺嘧啶作为细菌酶二氢叶酸合成酶的竞争性抑制剂。这种酶对于细菌合成叶酸至关重要。 通过抑制这种酶,磺胺嘧啶阻止细菌合成叶酸,而叶酸是细菌生长和繁殖所必需的 .

相似化合物的比较

磺胺嘧啶与其他磺胺类抗生素类似,例如氨苯砜和磺胺多辛。 它在治疗麻风病和疱疹样皮炎方面具有特殊用途 . 其他类似化合物包括:

氨苯砜: 用于治疗麻风病和疱疹样皮炎,但对更广泛的细菌有效.

磺胺多辛: 通常与乙胺嘧啶联合使用,用于治疗疟疾.

生物活性

Sulfoxone, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its unique biological activities. This article delves into the compound's mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

This compound is primarily recognized as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the folic acid synthesis pathway by catalyzing the condensation of para-aminobenzoic acid (PABA) with pteridine. By inhibiting this enzyme, this compound effectively disrupts folic acid production in bacteria, leading to its antibacterial properties .

Key Characteristics

- Chemical Structure : this compound is characterized by its sulfonamide group, which contributes to its solubility and biological activity.

- Solubility : It is soluble in water, facilitating oral administration.

- Distribution : The compound is widely distributed in tissues, achieving high concentrations in various body fluids including pleural and synovial fluids .

Biological Activity and Therapeutic Applications

This compound's biological activity extends beyond antibacterial effects. It has been studied for potential applications in treating various conditions:

- Antimicrobial Activity : this compound exhibits broad-spectrum antibacterial activity against various pathogens. Its mechanism involves competitive inhibition of bacterial growth by disrupting folic acid synthesis.

- Antimalarial Properties : Recent studies indicate that this compound can serve as an effective prodrug for antimalarial agents. In vivo studies demonstrated that this compound's conversion to its active sulfone metabolite significantly enhances therapeutic efficacy against Plasmodium falciparum infections .

- Anti-inflammatory Effects : Research has suggested potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Case Study 1: Antimalarial Efficacy

In a study using the NSG mouse model for malaria, this compound was evaluated alongside its sulfone metabolite. The results indicated that:

- Both compounds had similar efficacy (90% effective dose [ED90] at 0.1 mg/kg).

- This compound demonstrated superior pharmacokinetics, with a 2.9-fold higher exposure of the sulfone when administered as a prodrug compared to direct dosing .

| Compound | ED90 (mg/kg) | Sulfone Exposure Ratio |

|---|---|---|

| This compound | 0.1 | 2.9 |

| Sulfone | 0.1 | 1 |

Research focusing on this compound's mechanism revealed that it inhibits dihydropteroate synthetase effectively across various bacterial strains. This inhibition leads to reduced folate levels, impairing bacterial growth and replication .

属性

Key on ui mechanism of action |

Sulfoxone is a competitive inhibitor of bacterial enzyme dihydropteroate synthetase. The normal substrate for the enzyme, para-aminobenzoic acid (PABA) cannot bind as usual. The inhibited reaction is necessary in these organisms for the synthesis of folic acid. |

|---|---|

CAS 编号 |

144-76-3 |

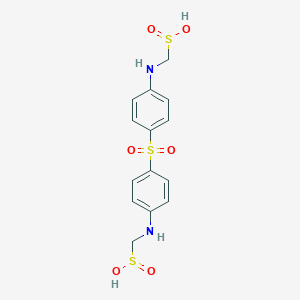

分子式 |

C14H16N2O6S3 |

分子量 |

404.5 g/mol |

IUPAC 名称 |

[4-[4-(sulfinomethylamino)phenyl]sulfonylanilino]methanesulfinic acid |

InChI |

InChI=1S/C14H16N2O6S3/c17-23(18)9-15-11-1-5-13(6-2-11)25(21,22)14-7-3-12(4-8-14)16-10-24(19)20/h1-8,15-16H,9-10H2,(H,17,18)(H,19,20) |

InChI 键 |

NEDPPCHNEOMTJV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NCS(=O)O)S(=O)(=O)C2=CC=C(C=C2)NCS(=O)O |

规范 SMILES |

C1=CC(=CC=C1NCS(=O)O)S(=O)(=O)C2=CC=C(C=C2)NCS(=O)O |

Key on ui other cas no. |

144-76-3 144-75-2 |

物理描述 |

Solid |

溶解度 |

2.63e+00 g/L |

同义词 |

aldesulfon sodium Diasone sulfoxone sulfoxone sodium sulfoxone, disodium salt |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。